Methyl 3-bromo-5-(bromomethyl)benzoate
Overview
Description
“Methyl 3-bromo-5-(bromomethyl)benzoate” is a chemical compound with the CAS Number: 877624-40-3 . It has a molecular weight of 307.97 and its molecular formula is C9H8Br2O2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 3-bromo-5-(bromomethyl)benzoate” is 1S/C9H8Br2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 3-bromo-5-(bromomethyl)benzoate” are not available, bromomethyl compounds are generally reactive and can participate in various types of reactions, including cross-coupling reactions .Physical And Chemical Properties Analysis
“Methyl 3-bromo-5-(bromomethyl)benzoate” is a solid at room temperature . It is slightly soluble in water .Scientific Research Applications
Synthesis and Chemical Reactions
- Methyl 3-bromo-5-(bromomethyl)benzoate has been utilized in various synthesis processes. For instance, in the synthesis of d-forosamine, a compound derived from sugars, this chemical has played a crucial role. The process involves multiple steps, including debromination and debenzylation, highlighting the compound's versatility in complex organic syntheses (Baer & Hanna, 1981).
- It has also been a subject of study in crystallography, where its structural comparisons with similar compounds provide insights into molecular interactions and architecture (Suchetan et al., 2016).
Pharmaceutical and Biochemical Applications
- In the field of pharmaceuticals, it's been used in the synthesis of complex drugs like Nilotinib, an antitumor agent. This underscores its importance in the development of life-saving medications (Wang Cong-zhan, 2009).
- Methyl 3-bromo-5-(bromomethyl)benzoate is also significant in biosynthesis research. For example, it has been used in studying the methylating systems in fungi, showcasing its role in understanding natural biochemical processes (Harper et al., 1989).
Material Science and Organic Chemistry
- Its application extends to material science and organic chemistry, where it's used in the synthesis of novel compounds and materials with potential industrial applications. For example, its role in the formation of novel zinc phthalocyanines with high singlet oxygen quantum yields has implications for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Environmental and Ecological Research
- Methyl 3-bromo-5-(bromomethyl)benzoate also finds use in environmental and ecological research. For instance, it's been identified in studies involving marine algae and its derivatives, contributing to our understanding of marine biochemistry (Xu et al., 2003).
Safety And Hazards
“Methyl 3-bromo-5-(bromomethyl)benzoate” is classified as dangerous, with hazard statements H302-H314 indicating it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 3-bromo-5-(bromomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDWOTQCLYYWOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730794 | |
Record name | Methyl 3-bromo-5-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-(bromomethyl)benzoate | |
CAS RN |
877624-40-3 | |
Record name | Methyl 3-bromo-5-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-bromo-5-(bromomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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